2-Cycloheptyl-2-methoxyethan-1-amine
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Overview
Description
2-Cycloheptyl-2-methoxyethan-1-amine is an organic compound with the molecular formula C10H21NO. It is a primary amine with a cycloheptyl group and a methoxy group attached to the ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptyl-2-methoxyethan-1-amine typically involves the reaction of cycloheptanone with methoxyethylamine under reductive amination conditions. The process may utilize a ruthenium-catalyzed direct asymmetric reductive amination to achieve the desired chiral primary amine .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines with various functional groups.
Scientific Research Applications
2-Cycloheptyl-2-methoxyethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclohexyl-2-methoxyethan-1-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-Methoxyethylamine: Lacks the cycloheptyl group, making it less sterically hindered.
Uniqueness: 2-Cycloheptyl-2-methoxyethan-1-amine is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-cycloheptyl-2-methoxyethanamine |
InChI |
InChI=1S/C10H21NO/c1-12-10(8-11)9-6-4-2-3-5-7-9/h9-10H,2-8,11H2,1H3 |
InChI Key |
IDBCVKFBKVKPDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1CCCCCC1 |
Origin of Product |
United States |
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